molecular formula C17H27NO4 B3174320 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 953061-55-7

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B3174320
CAS RN: 953061-55-7
M. Wt: 309.4
InChI Key: LJUATQZYDYSZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as Boc-Adamantylglycine, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : A variety of synthesis methods have been developed to create adamantane derivatives, including direct oxidation reactions and reactions with methyl esters, showcasing the versatility of adamantane as a chemical building block (Pan et al., 2013).
  • Chemical Transformations : Studies have explored the reactions of adamantane derivatives with various compounds, leading to the formation of products with potential for further chemical manipulations. For instance, reactions of adamantan-1(2)-amines with ethyl isothiocyanatoacetate afforded ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, demonstrating the chemical reactivity of these molecules (Burmistrov et al., 2017).

Biological and Pharmaceutical Applications

  • Neurological Conditions and Type-2 Diabetes : Adamantyl-based compounds have been identified as commercially important in treatments for neurological conditions and type-2 diabetes, highlighting their value in drug design due to their multi-dimensional benefits (Kumar et al., 2015).
  • Neuroprotective Agents : A series of fluorescent heterocyclic adamantane amines have been synthesized, demonstrating multifunctional neuroprotective activity. These compounds show potential as novel fluorescent ligands for neurological assay development, highlighting the diverse applications of adamantane derivatives in neuroscience (Joubert et al., 2011).

properties

IUPAC Name

2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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